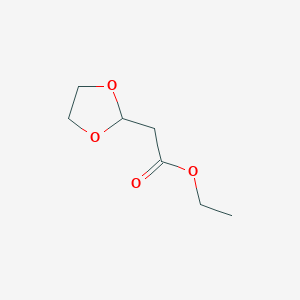

Ethyl 2-(1,3-dioxolan-2-yl)acetate

Übersicht

Beschreibung

Ethyl 2-(1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a fruity, apple-like odor . This compound is used in various applications, including as a fragrance and flavoring agent in cosmetics, food, and beverages .

Vorbereitungsmethoden

Ethyl 2-(1,3-dioxolan-2-yl)acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction typically involves the use of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid, in refluxing toluene . Industrial production methods may involve similar processes but on a larger scale, ensuring the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Analyse Chemischer Reaktionen

Ethyl 2-(1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.

Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

Ethyl 2-(1,3-dioxolan-2-yl)acetate has shown potential in pharmaceutical applications due to its ability to act as an intermediate in the synthesis of various bioactive compounds. It is particularly useful in the development of:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for new antibiotic formulations.

- Anti-inflammatory Drugs : Studies have suggested that this compound can be modified to enhance anti-inflammatory activity, contributing to the development of new therapeutic agents.

Food Industry

In the food industry, this compound serves as a flavoring agent due to its fruity aroma profile. It is used in:

- Flavoring Agents : Employed in various food products to enhance taste and aroma.

- Food Preservation : Its antimicrobial properties may also be leveraged in food preservation techniques.

Fragrance Industry

The compound is widely used in the fragrance industry as a scent enhancer. Its applications include:

- Perfumes and Cosmetics : Serving as a key ingredient in many fragrance formulations due to its pleasant odor.

- Household Products : Found in air fresheners and cleaning products to impart a desirable scent.

Table 1: Summary of Applications

| Application Area | Specific Uses | Examples |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents, anti-inflammatory drugs | Drug formulations |

| Food Industry | Flavoring agents, food preservation | Beverages, snacks |

| Fragrance Industry | Scent enhancers | Perfumes, air fresheners |

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their antimicrobial activities against various bacterial strains. The results indicated that certain modifications enhanced efficacy significantly compared to traditional antibiotics.

Case Study 2: Flavoring Agent Evaluation

Research conducted by the Food Science Journal assessed the use of this compound as a flavoring agent in beverages. Sensory evaluation tests demonstrated a positive consumer response to products containing this compound, highlighting its potential for broader application in food products.

Case Study 3: Fragrance Development

A study detailed in Perfume & Flavorist examined the incorporation of this compound into perfume formulations. The findings revealed that this compound not only improved scent longevity but also contributed to a more complex fragrance profile.

Wirkmechanismus

The mechanism of action of ethyl 2-(1,3-dioxolan-2-yl)acetate involves its interaction with various molecular targets and pathways. As a protective group, it stabilizes carbonyl compounds by forming cyclic acetals, which are resistant to nucleophiles and bases . This stabilization is crucial in many synthetic processes, allowing for selective reactions to occur without interference from other functional groups .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(1,3-dioxolan-2-yl)acetate can be compared with similar compounds such as:

Ethyl 2-methyl-1,3-dioxolane-2-acetate:

2-Ethyl-2-methyl-1,3-dioxolane: This compound has an ethyl and a methyl group at the 2-position, making it slightly different in terms of chemical properties.

These similar compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various fields.

Biologische Aktivität

Ethyl 2-(1,3-dioxolan-2-yl)acetate, a compound with significant applications in organic synthesis, has garnered attention for its biological activities. This article explores its biological effects, safety assessments, and potential mechanisms of action based on diverse research findings.

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.2 g/mol

- Boiling Point : 107°C at 11 Torr

- Density : 1.0409 g/cm³ at 20°C

Biological Activity Overview

This compound has been shown to influence various cellular processes, including:

- Cell Signaling : The compound modulates key signaling pathways, which can lead to alterations in gene expression and metabolic activities.

- Enzyme Interactions : It can act as both an inhibitor and an activator of specific enzymes, affecting metabolic flux and cellular functions .

Safety Assessments

Research indicates that this compound does not present significant safety concerns under normal usage conditions. Key findings include:

- Genotoxicity : Studies utilizing the Ames test and micronucleus assays have shown no mutagenic or clastogenic effects at tested concentrations .

- Skin Sensitization : The compound has not been associated with skin sensitization reactions in human trials .

The biological effects of this compound can be attributed to its interactions with biomolecules:

- Enzyme Inhibition : It may inhibit hydrolases by forming stable complexes at the enzyme's active site.

- Enzyme Activation : Alternatively, it can enhance the activity of other enzymes by inducing conformational changes that facilitate catalytic processes.

Dosage Effects in Animal Models

Animal studies have demonstrated that the biological effects of this compound are dose-dependent:

- Low Doses : Beneficial effects such as enhanced metabolic activity and improved cellular function.

- High Doses : Potential adverse effects including oxidative stress and cellular damage.

Table 1: Summary of Biological Effects

| Study | Effect Observed | Concentration | Outcome |

|---|---|---|---|

| Ames Test | Mutagenicity | Up to 5000 μg/plate | Negative |

| Micronucleus Test | Clastogenicity | Up to 1882 μg/mL | Negative |

| Reproductive Toxicity Study | NOAEL | 1000 mg/kg/day | No significant adverse effects |

Case Study: Cellular Impact

In a laboratory setting, this compound was observed to alter gene expression related to metabolic pathways. Initial exposure resulted in acute changes in metabolic activity, followed by adaptive responses over time. This suggests a potential for both immediate and long-term impacts on cellular function depending on exposure duration and concentration .

Eigenschaften

IUPAC Name |

ethyl 2-(1,3-dioxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-9-6(8)5-7-10-3-4-11-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSJQVSEJWUQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282947 | |

| Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60234-78-8 | |

| Record name | NSC28932 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.